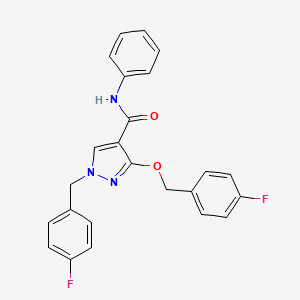
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H19F2N3O2 and its molecular weight is 419.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide, with CAS number 1014089-22-5, is a complex organic compound characterized by its unique molecular structure and potential biological activities. The molecular formula is C24H19F2N3O2, and it has a molecular weight of 419.4 g/mol. This compound is of significant interest in pharmacological research due to its diverse biological activities.
The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the context of inflammation and cancer. Preliminary studies suggest that it may exert anti-inflammatory effects by modulating cytokine release and influencing signaling pathways involved in immune responses. The presence of fluorine atoms in its structure may enhance its binding affinity to specific receptors or enzymes, thereby increasing its potency.
In Vitro Studies
Research indicates that this compound shows promising results in inhibiting cell proliferation in various cancer cell lines. For instance, it has demonstrated selective cytotoxicity against breast cancer cells (MDA-MB-231 and BT-549), suggesting potential applications in anticancer therapy. The compound appears to interact with cell cycle-related proteins, which may contribute to its antitumor effects .
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential and safety profile of this compound. Preliminary animal studies have shown that it can reduce inflammation and improve lung function in models of asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to inhibit pro-inflammatory cytokines such as TNF-α, IL-4, and IL-5 highlights its potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have provided insights into how modifications to the pyrazole core influence biological activity. Variations in substituents on the aromatic rings have been systematically explored to optimize efficacy and selectivity towards specific biological targets. For example, the introduction of different functional groups has been shown to enhance inhibitory activity against phosphodiesterases (PDEs), which are critical in regulating inflammatory responses .
Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | MDA-MB-231 | 20.8 | |
| Antitumor | BT-549 | 15.0 | |
| Anti-inflammatory | Guinea pig model | 94 nM | |
| Cytokine Inhibition | Human lung cells | 0.39 |
Structure Information
| Property | Value |
|---|---|
| Molecular Formula | C24H19F2N3O2 |
| Molecular Weight | 419.4 g/mol |
| CAS Number | 1014089-22-5 |
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on breast cancer cell lines revealed significant inhibition of cell growth at low concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, primarily through modulation of cyclin-dependent kinases (CDKs) .
Case Study 2: Anti-inflammatory Effects
In a model simulating asthma, the compound was administered to guinea pigs exposed to allergens. Results indicated a marked reduction in airway hyperresponsiveness and eosinophilia, suggesting its potential as a therapeutic agent for respiratory diseases .
特性
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O2/c25-19-10-6-17(7-11-19)14-29-15-22(23(30)27-21-4-2-1-3-5-21)24(28-29)31-16-18-8-12-20(26)13-9-18/h1-13,15H,14,16H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZARGVDPSKBWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














